molecular formula C7H8F2O2 B1429847 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1823966-34-2

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B1429847
CAS No.: 1823966-34-2
M. Wt: 162.13 g/mol
InChI Key: UHCURIODBIIVRJ-UHFFFAOYSA-N
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Description

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C7H8F2O2. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes two fluorine atoms at the 3-position and a carboxylic acid group at the 6-position. It is a white to yellow solid at room temperature and is known for its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the reaction of a bicyclo[3.1.0]hexane precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from commercially available cyclopentene. The process includes fluorination, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

Scientific Research Applications

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid: Another fluorinated bicyclic compound with similar structural features but different substitution patterns.

    3,3-Difluorocyclohexane-1-carboxylic acid: A monocyclic analog with similar fluorine substitution but lacking the bicyclic structure.

Uniqueness: 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its rigid bicyclic structure, which imparts distinct physicochemical properties. The presence of two fluorine atoms at the 3-position enhances its reactivity and stability compared to its monocyclic and non-fluorinated counterparts .

Properties

IUPAC Name

3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCURIODBIIVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 2
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 3
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 5
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 6
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid

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